molecular formula C13H11N3O2S2 B606888 CycLuc1 CAS No. 1247879-16-8

CycLuc1

Cat. No. B606888
CAS RN: 1247879-16-8
M. Wt: 305.37
InChI Key: HBZBAMXERPYTFS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CycLuc1 is a synthetic cyclic alkylaminoluciferin . It is a luciferase substrate that exhibits properties superior to those of D-luciferin . It binds to luciferase with higher affinity and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . It is also blood-brain barrier permeable and displays near-infrared (NIR) emission with a peak luminescence wavelength of 599 nm .


Molecular Structure Analysis

The molecular formula of CycLuc1 is C13H11N3O2S2 . The exact mass and monoisotopic mass are 305.02926895 g/mol . Unfortunately, the specific details about the molecular structure of CycLuc1 are not provided in the search results.


Chemical Reactions Analysis

CycLuc1 is used in bioluminescence imaging (BLI) where it reacts with luciferase to produce light . It requires less substrate for imaging and provides more intense and persistent light output compared to D-luciferin .


Physical And Chemical Properties Analysis

CycLuc1 has a molecular weight of 305.4 g/mol . It exhibits properties superior to those of D-luciferin in vivo, requiring less substrate for imaging and providing more intense and persistent light output . Unfortunately, the specific physical and chemical properties of CycLuc1 are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . CycLuc1 binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .

Mode of Action

CycLuc1 interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When CycLuc1 is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that CycLuc1 may have a more efficient interaction with luciferase, leading to increased bioluminescence.

Biochemical Pathways

The primary biochemical pathway involved in the action of CycLuc1 is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. CycLuc1, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .

Pharmacokinetics

CycLuc1 exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes CycLuc1 particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .

Result of Action

The primary result of CycLuc1’s action is the production of bioluminescence. When used with luciferase, CycLuc1 produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .

Action Environment

The action of CycLuc1 can be influenced by various environmental factors. For instance, the distribution of CycLuc1 in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, CycLuc1’s action can be influenced by the presence of luciferase-expressing cells in the environment

properties

IUPAC Name

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBAMXERPYTFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CycLuc1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.